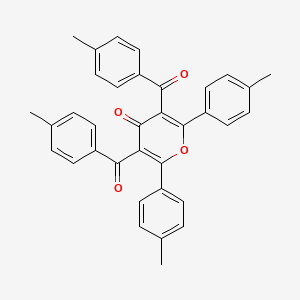
5-bromo-N-butyl-N-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-butyl-N-methylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C9H14BrN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butyl-N-methylpyrimidin-2-amine typically involves the bromination of N-butyl-N-methylpyrimidin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques are scaled up for industrial synthesis, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-butyl-N-methylpyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-N-butyl-N-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-based pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including agrochemicals and functional materials.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-butyl-N-methylpyrimidin-2-amine is not well-documented. like other pyrimidine derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors involved in nucleic acid metabolism. The bromine atom may enhance the compound’s binding affinity to these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-butylaminopyrimidine: Similar in structure but lacks the N-methyl group.
5-Bromo-N-butylpyridin-2-amine: Contains a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(dimethylamino)pyrimidine: Contains two methyl groups on the amino nitrogen instead of one butyl and one methyl group.
Uniqueness
5-Bromo-N-butyl-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both butyl and methyl groups on the amino nitrogen can influence its solubility, steric properties, and interaction with biological targets .
Propiedades
Fórmula molecular |
C9H14BrN3 |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
5-bromo-N-butyl-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H14BrN3/c1-3-4-5-13(2)9-11-6-8(10)7-12-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
LRYUSKSELZBLFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C1=NC=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)

![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)

![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)


![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)
